molecular formula C11H11BrS2 B13705625 4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]

4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]

Katalognummer: B13705625
Molekulargewicht: 287.2 g/mol
InChI-Schlüssel: OLVPFEVORIZKIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide . This compound is a zwitterionic monomer, meaning it contains both positive and negative charges within the same molecule. It is commonly used in the synthesis of polysulfobetaines, which are electrically neutral polymers with unique properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide typically involves the reaction of methacryloyl chloride with 2-dimethylaminoethyl methacrylate, followed by the addition of 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired zwitterionic monomer .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide involves its ability to form zwitterionic polymers that exhibit unique properties such as antielectrolyte behavior and biocompatibility. These properties are attributed to the presence of both positive and negative charges within the same molecule, which allows it to interact with various biological and chemical systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide apart from similar compounds is its ability to form zwitterionic polymers with unique properties such as antielectrolyte behavior, biocompatibility, and hemocompatibility. These properties make it particularly useful in biomedical applications and the development of advanced materials .

Eigenschaften

Molekularformel

C11H11BrS2

Molekulargewicht

287.2 g/mol

IUPAC-Name

7-bromospiro[1,2-dihydroindene-3,2'-1,3-dithiolane]

InChI

InChI=1S/C11H11BrS2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H2

InChI-Schlüssel

OLVPFEVORIZKIM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C3=C1C(=CC=C3)Br)SCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.